molecular formula C18H22F2N4O3S B3000746 4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine CAS No. 946302-41-6

4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine

Cat. No.: B3000746
CAS No.: 946302-41-6
M. Wt: 412.46
InChI Key: UGPFARWKMZPENW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine is a useful research compound. Its molecular formula is C18H22F2N4O3S and its molecular weight is 412.46. The purity is usually 95%.
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Biological Activity

The compound 4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H18F2N6O2S
  • Molecular Weight : 420.44 g/mol
  • IUPAC Name : 4-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-6-isopropoxy-2-methylpyrimidine

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The sulfonamide moiety is known to enhance the compound's ability to inhibit specific enzymes and receptors, which may include:

  • Kinase Inhibition : Similar compounds have shown activity against various kinases, which play critical roles in cancer cell proliferation and survival.
  • Antimicrobial Activity : The presence of the piperazine ring is often associated with antimicrobial properties, suggesting potential efficacy against bacterial infections.

Antitumor Activity

Recent studies indicate that derivatives of pyrimidine compounds exhibit significant antitumor activities. For instance, modifications in the structure can lead to enhanced inhibition of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells.

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-75.0Apoptosis induction
This compoundA5493.5Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies have shown promising results against Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Case Studies

  • Synergistic Effects with Chemotherapeutics : A study explored the combination of this compound with doxorubicin in breast cancer models. It was found that the combination significantly enhanced cytotoxicity compared to doxorubicin alone, indicating a synergistic effect that could improve therapeutic outcomes in resistant cancer types.
  • In Vivo Efficacy : Animal studies demonstrated that administration of the compound led to a reduction in tumor size in xenograft models of breast cancer, supporting its potential as an effective therapeutic agent.

Properties

IUPAC Name

4-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propan-2-yloxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F2N4O3S/c1-12(2)27-18-11-17(21-13(3)22-18)23-6-8-24(9-7-23)28(25,26)16-5-4-14(19)10-15(16)20/h4-5,10-12H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPFARWKMZPENW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.